molecular formula C13H20N2O3S B1432761 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate CAS No. 34985-57-4

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate

Cat. No.: B1432761
CAS No.: 34985-57-4
M. Wt: 284.38 g/mol
InChI Key: FMQZSJVCHOHXQH-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is a chemical compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the sulfonate group of 4-methylbenzenesulfonate. This compound is known for its unique properties and applications in various fields, including organic synthesis and catalysis.

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate, also known as 1,4-Diazabicyclo[2.2.2]octane tosilate, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are the reactants in these processes, where it acts as a catalyst or reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets through its nucleophilic properties . It is sufficiently basic to promote a variety of coupling reactions . The compound’s interaction with its targets results in the promotion of these reactions, leading to the formation of new compounds .

Biochemical Pathways

This compound affects various biochemical pathways. It is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds . These transformations result in the formation of new compounds, affecting the downstream effects of these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic , which may impact its bioavailability

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new compounds through its role as a catalyst or reagent in various reactions . The compound’s nucleophilic properties allow it to interact with its targets and promote these reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as reactants in a chemical reaction .

Biochemical Analysis

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate plays a crucial role in biochemical reactions due to its ability to act as a nucleophilic catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to catalyze the Baylis-Hillman reaction, which involves the formation of carbon-carbon bonds between aldehydes and activated alkenes . The compound’s interaction with enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways highlights its biochemical significance .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can inhibit the activity of certain enzymes, leading to altered cellular processes . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as a Lewis base, forming complexes with metal ions and facilitating catalytic reactions . The compound’s ability to alter gene expression is attributed to its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical pathways without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates . The compound’s impact on metabolic flux and metabolite levels has been studied extensively, revealing its role in modulating key biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes via active transport mechanisms . Once inside the cell, it can localize to specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common method involves the reaction of piperazine with ethylene oxide under high pressure and temperature conditions. Another method includes the reaction of 1,2-dichloroethane with ammonia, followed by cyclization .

For the preparation of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate, the synthesized 1,4-diazabicyclo[2.2.2]octane is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the use of continuous flow reactors where the reactants are passed through a heated catalyst bed. This method ensures high yield and purity of the product. The subsequent sulfonation with 4-methylbenzenesulfonyl chloride follows similar conditions as the laboratory synthesis but on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated product, while oxidation might produce a sulfone derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is unique due to its combination of nucleophilic and catalytic properties. The presence of the sulfonate group enhances its reactivity and stability, making it more effective in various chemical reactions compared to its analogs .

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H12N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2-5H,1H3,(H,8,9,10);1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQZSJVCHOHXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93962-72-2
Record name 1,4-Diazabicyclo[2.2.2]octane, bis(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93962-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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